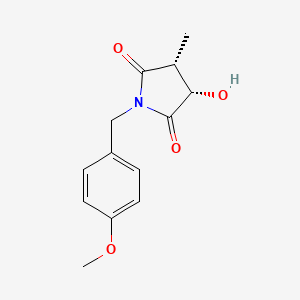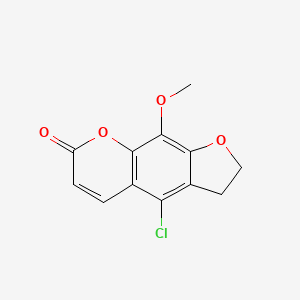
4-Chloro-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one is a synthetic organic compound belonging to the furochromone family. This compound is characterized by its fused ring structure, which includes a furan ring and a chromone moiety. It is of interest in various fields of research due to its potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-hydroxyacetophenone with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired furochromone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one.
化学反応の分析
Types of Reactions
4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced furochromone derivatives.
Substitution: Amino or thio-substituted furochromone derivatives.
科学的研究の応用
4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-2H-furo[3,2-g]chromen-7(3H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
9-Methoxy-2H-furo[3,2-g]chromen-7(3H)-one: Lacks the chloro group, which may influence its substitution reactions and overall properties.
4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one derivatives: Various derivatives with different substituents can exhibit unique properties and activities.
Uniqueness
4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.
特性
CAS番号 |
7471-75-2 |
|---|---|
分子式 |
C12H9ClO4 |
分子量 |
252.65 g/mol |
IUPAC名 |
4-chloro-9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H9ClO4/c1-15-12-10-7(4-5-16-10)9(13)6-2-3-8(14)17-11(6)12/h2-3H,4-5H2,1H3 |
InChIキー |
MCYRRAOHRJTPAN-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C3=C1OC(=O)C=C3)Cl)CCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



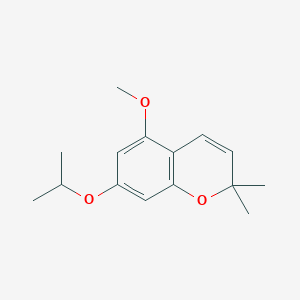
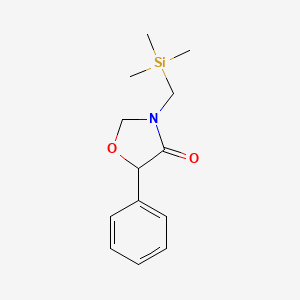
![2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11862550.png)

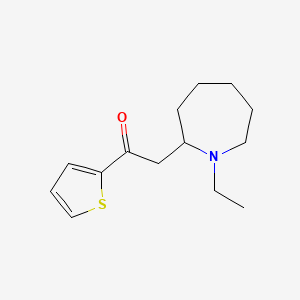
![2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11862565.png)

![7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11862574.png)

